molecular formula C7H11F3O B6259315 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol CAS No. 2155852-53-0

1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B6259315
CAS RN: 2155852-53-0
M. Wt: 168.2
InChI Key:
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Description

This compound is a derivative of cyclopropane, which is a type of cycloalkane. Cycloalkanes are types of hydrocarbons where carbon atoms are arranged in a ring, and in this case, a three-membered ring. The “2,2-dimethylcyclopropyl” part of the name suggests that there are two methyl groups attached to one of the carbons in the cyclopropane ring . The “2,2,2-trifluoroethan-1-ol” part indicates that there is an ethanol group attached to the same carbon as the methyl groups, and that the ethanol group is substituted with three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known to have significant ring strain. This strain results from the bond angles in the ring being significantly less than the ideal tetrahedral angle of 109.5 degrees . The presence of the fluorine atoms would also likely influence the compound’s reactivity, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the highly electronegative fluorine atoms might increase the compound’s polarity compared to compounds without fluorine . The cyclopropane ring could also influence the compound’s properties, as cyclopropane is known to be a relatively reactive molecule due to its ring strain .

Mechanism of Action

Without more context, it’s difficult to determine what you mean by “mechanism of action”. This term is often used in the context of bioactive compounds to describe how they exert their effects in a biological system . If this compound has biological activity, the mechanism of action would depend on the specific biological target .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol involves the conversion of a cyclopropyl ketone to a cyclopropyl alcohol through a reduction reaction. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "Sodium borohydride", "Trifluoromethyl iodide", "Potassium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethylcyclopropanone in methanol.", "Step 2: Add sodium borohydride to the solution and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-(2,2-dimethylcyclopropyl)ethanol.", "Step 5: Dissolve 1-(2,2-dimethylcyclopropyl)ethanol in a mixture of methanol and water.", "Step 6: Add potassium carbonate to the solution and stir for 30 minutes at room temperature.", "Step 7: Add trifluoromethyl iodide to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Extract the product with dichloromethane and dry the organic layer with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol." ] }

CAS RN

2155852-53-0

Product Name

1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

Molecular Formula

C7H11F3O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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